1-Pyrenesulfonic acid
Overview
Description
Synthesis Analysis
The synthesis of 1-pyrenesulfonic acid and its derivatives involves reactions that introduce sulfonic acid groups to the pyrene moiety. For instance, the reaction of 1-pyrenesulfonic acid with branched polyethyleneimine produces sulfopyrenyl pendant groups, showcasing the compound's utility in creating soluble composites with enhanced properties such as increased absorbance and photoluminescence intensity, and higher electrical conductivities due to n-doping effects (Yamaguchi, Iwasaki, & Wang, 2019). Additionally, polypyrrole micro- and nanowires have been synthesized through electrochemical polymerization of pyrrole in aqueous solutions of 1-pyrenesulfonic acid, indicating its role as both surfactant and dopant in the process (Lu, Li, & Shi, 2006).
Molecular Structure Analysis
The molecular structure of 1-pyrenesulfonic acid derivatives has been characterized by various spectroscopic and analytical techniques, revealing insights into their complex arrangements and interactions. For example, studies on sulfonic acid-functionalized polymers and graphene oxide hybrids have detailed the molecular configurations and their implications for catalytic activities and material properties (Sayahi et al., 2019).
Chemical Reactions and Properties
1-Pyrenesulfonic acid participates in diverse chemical reactions, highlighting its versatility. It has been used in the synthesis of polyethyleneimines for solubilization of carbon nanotubes, demonstrating its effectiveness in enhancing solubility and electrical properties of composites (Yamaguchi, Iwasaki, & Wang, 2019). Moreover, its incorporation into polypyrrole wires through electrochemical polymerization has been shown to significantly increase electrochemical activity due to the high specific surface area (Lu, Li, & Shi, 2006).
Physical Properties Analysis
The physical properties of 1-pyrenesulfonic acid derivatives, such as solubility, fluorescence, and electrical conductivity, have been extensively studied. These properties are influenced by the molecular structure and the nature of substituents on the pyrene core. For instance, the solubilization of carbon nanotubes using 1-pyrenesulfonic acid derivatives leads to materials with enhanced optical properties and higher electrical conductivities (Yamaguchi, Iwasaki, & Wang, 2019).
Chemical Properties Analysis
The chemical behavior of 1-pyrenesulfonic acid is characterized by its reactivity towards various organic and inorganic compounds. Its ability to form complexes with metals and to act as a dopant in the synthesis of conductive polymers illustrates its broad utility in chemical syntheses and material science applications. The compound's sulfonic acid group plays a crucial role in its reactivity, offering sites for binding and interaction with other molecules (Lu, Li, & Shi, 2006).
Scientific Research Applications
Fluorescent Sensor for Metal Ion Detection
- Application : A study by (Jian et al., 2018) developed a water-soluble oligo(1-pyrenesulfonic acid) for the effective detection of Fe3+ in aqueous solutions. This oligomer exhibited high fluorescence quantum yield and good selectivity, demonstrating its potential as a reusable fluorescent sensor.
Enhancement of Carbon Nanotube Solubility
- Application : In the field of material science, 1-pyrenesulfonic acid has been used to enhance the solubility of single-walled carbon nanotubes. (Yamaguchi, Iwasaki, & Wang, 2019) discussed the reaction of 1-pyrenesulfonic acid with branched polyethyleneimine, which facilitated the solubilization of these nanotubes, indicating potential applications in nanotechnology.
Control of Chiral Optical Properties
- Application : The control of solid-state chiral optical properties using a chiral supramolecular organic fluorophore consisting of 1-pyrenesulfonic acid was explored by (Imai et al., 2010). This research underscores the importance of 1-pyrenesulfonic acid in developing materials with specific optical characteristics.
Graphene Production
- Application : In a study by (Yang et al., 2013), 1-pyrenesulfonic acid was used for the exfoliation of graphite in water, demonstrating a method for producing graphene. This approach holds promise for applications in electronics and materials science.
Photoluminescent Liquid Crystal Devices
- Application : (Son et al., 2015) used 1-pyrenesulfonic acid sodium salt for the fabrication of photoluminescent liquid crystal devices. This highlights its potential in the development of advanced display technologies.
Safety And Hazards
Future Directions
1-Pyrenesulfonic acid has potential applications in the field of photocatalysis . It can be used to synthesize graphene oxide nanohybrid materials that exhibit excellent photocatalytic activity for the production of hydrogen . This opens up new possibilities for the use of 1-Pyrenesulfonic acid in energy production and environmental remediation .
properties
IUPAC Name |
pyrene-1-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O3S/c17-20(18,19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOBKMWCBFOUHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00181186 | |
Record name | 1-Pyrenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00181186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrenesulfonic acid | |
CAS RN |
26651-23-0 | |
Record name | 1-Pyrenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26651-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pyrenesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026651230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Pyrenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00181186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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